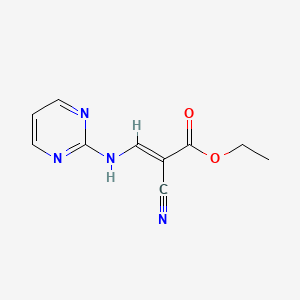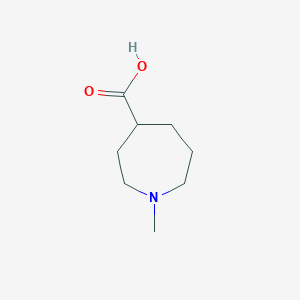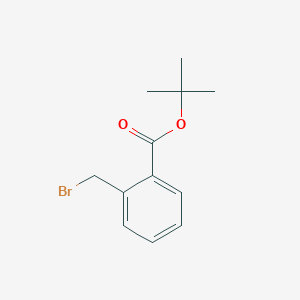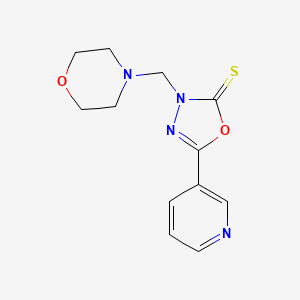
4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride
Vue d'ensemble
Description
“4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride” is a chemical compound with the CAS Number: 1177342-40-3 . It has a molecular weight of 247.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 247.12 . The InChI code provides additional information about its molecular structure .Applications De Recherche Scientifique
Antioxidant Activity
Pyrrolidin-2-one derivatives, including 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one, have been investigated for their antioxidant activities. The DPPH method was adopted for exploring free radical scavenging ability of the synthesized compounds .
Antifungal and Antibacterial Activity
These compounds have diverse pharmacological activities such as antifungal and antibacterial. They can be used in the synthesis of chemical and pharmaceutical intermediates .
Anticonvulsant Activity
Pyrrolidin-2-one derivatives have been significant in the treatment of neurodegenerative disease, epilepsy, and depression .
Anticancer Activity
These compounds have shown potential in anticancer treatments. Their diverse pharmacological activities make them valuable in the synthesis of pharmaceutical intermediates .
Anti-HIV Activity
Indole derivatives, which can be synthesized from pyrrolidin-2-one derivatives, have shown anti-HIV activity. They have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives have also shown antiviral activity. For example, ethyl 1H-indole-3-carboxylates showed anti-viral activity in Huh-7.5 cells .
Antidiabetic and Antimalarial Activity
Indole derivatives possess various biological activities, including antidiabetic and antimalarial activities .
Anticholinesterase Activity
Indole derivatives have also shown anticholinesterase activities, which could be useful in the treatment of diseases like Alzheimer’s .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
While specific future directions for “4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride” are not available in the retrieved data, compounds with the pyrrolidine structure are of great interest in medicinal chemistry and drug discovery . They offer a versatile scaffold for the development of novel biologically active compounds . Therefore, it’s reasonable to expect ongoing research involving this compound and its derivatives.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Propriétés
IUPAC Name |
4-amino-1-(4-chlorophenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14;/h1-4,8H,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCPWUZGCDFDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride | |
CAS RN |
1177345-96-8 | |
| Record name | 2-Pyrrolidinone, 4-amino-1-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177345-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-](/img/structure/B3059629.png)
![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3059631.png)
![N-[(5-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B3059636.png)
![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3059639.png)
![N-[4-(Methylthio)benzyl]-1-propanamine hydrochloride](/img/structure/B3059640.png)


